molecular formula C27H21NO5 B12210183 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate

Cat. No.: B12210183
M. Wt: 439.5 g/mol
InChI Key: JQHZPJIMRMCLBJ-AFUMVMLFSA-N
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Description

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common method involves the condensation of 1-ethylindole-3-carbaldehyde with 3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C and 40°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens and alkylating agents. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indole compounds.

Mechanism of Action

The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methoxybenzoate is unique due to its combination of indole, benzo[b]furan, and methoxybenzoate moieties.

Properties

Molecular Formula

C27H21NO5

Molecular Weight

439.5 g/mol

IUPAC Name

[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate

InChI

InChI=1S/C27H21NO5/c1-3-28-16-18(21-6-4-5-7-23(21)28)14-25-26(29)22-13-12-20(15-24(22)33-25)32-27(30)17-8-10-19(31-2)11-9-17/h4-16H,3H2,1-2H3/b25-14+

InChI Key

JQHZPJIMRMCLBJ-AFUMVMLFSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)OC

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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